molecular formula C20H26N4O2 B12002350 N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

Cat. No.: B12002350
M. Wt: 354.4 g/mol
InChI Key: GSNSJAMMEWEGBG-FOKLQQMPSA-N
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Description

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazinecarboxamides This compound is characterized by its unique structure, which includes a pyrazine ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide typically involves the condensation reaction between pyrazine-2-carboxylic acid and an appropriate amine derivative. One common method includes the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, which is then treated with the amine derivative under controlled conditions to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to disrupt membrane energetics and inhibit membrane transport functions in bacteria. This disruption is primarily due to the formation of reactive oxygen species (ROS) and interference with fatty acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide stands out due to its unique combination of a hydroxyphenyl group and a pyrazine ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential as an antimicrobial agent make it a valuable compound in various fields of research .

Properties

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C20H26N4O2/c1-19(2,3)14-9-13(10-15(17(14)25)20(4,5)6)11-23-24-18(26)16-12-21-7-8-22-16/h7-12,25H,1-6H3,(H,24,26)/b23-11+

InChI Key

GSNSJAMMEWEGBG-FOKLQQMPSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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